2-[3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)-1,3,4-OXADIAZOLE
Overview
Description
2-[3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)-1,3,4-OXADIAZOLE is a complex organic compound that features a unique combination of adamantyl, phenyl, pyrazolyl, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)-1,3,4-OXADIAZOLE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the adamantyl group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.
Nitration of the phenyl ring: The nitration of the phenyl ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
2-[3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)-1,3,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis:
Mechanism of Action
The mechanism of action of 2-[3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)-1,3,4-OXADIAZOLE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The adamantyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitrophenyl and oxadiazole moieties can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-adamantyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one
- 1,3,4-thiadiazole derivatives
- Imidazole derivatives
Uniqueness
2-[3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)-1,3,4-OXADIAZOLE is unique due to the presence of the adamantyl group, which imparts rigidity and enhances lipophilicity. The combination of pyrazole and oxadiazole rings provides a versatile scaffold for further functionalization and optimization for various applications.
Properties
IUPAC Name |
2-[3-(1-adamantyl)-1-phenylpyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c33-32(34)22-8-4-5-20(12-22)25-28-29-26(35-25)23-16-31(21-6-2-1-3-7-21)30-24(23)27-13-17-9-18(14-27)11-19(10-17)15-27/h1-8,12,16-19H,9-11,13-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMAKAZYDJZGCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C5=NN=C(O5)C6=CC(=CC=C6)[N+](=O)[O-])C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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